molecular formula C10H20O B14491136 6,7-Dimethyloctan-4-one CAS No. 63596-96-3

6,7-Dimethyloctan-4-one

Cat. No.: B14491136
CAS No.: 63596-96-3
M. Wt: 156.26 g/mol
InChI Key: IXZYMORPNPARLW-UHFFFAOYSA-N
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Description

6,7-Dimethyloctan-4-one is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its structural features, which include two methyl groups attached to the sixth and seventh carbon atoms of an octane chain, with the carbonyl group located on the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyloctan-4-one can be achieved through various organic synthesis methods. One common approach involves the aldol condensation of isobutyraldehyde with aliphatic ketones under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbon-carbon bond between the aldehyde and the ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyloctan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products:

    Oxidation: Carboxylic acids, esters

    Reduction: Alcohols

    Substitution: Various substituted ketones or alcohols

Scientific Research Applications

6,7-Dimethyloctan-4-one has a range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethyloctan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or other interactions with active sites of enzymes, influencing their activity. Additionally, the compound may participate in metabolic pathways, undergoing biotransformation to produce active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 2,7-Dimethyloctan-4-one
  • 3,7-Dimethyloctan-4-one
  • 4,7-Dimethyloctan-4-one

Comparison: 6,7-Dimethyloctan-4-one is unique due to the specific positioning of its methyl groups and carbonyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

63596-96-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

6,7-dimethyloctan-4-one

InChI

InChI=1S/C10H20O/c1-5-6-10(11)7-9(4)8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

IXZYMORPNPARLW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(C)C(C)C

Origin of Product

United States

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